Nabilone

Descripción

Historical Context of Synthetic Cannabinoid Development

The development of synthetic cannabinoids is closely linked to the isolation and synthesis of Δ⁹-THC. Researchers identified Δ⁹-THC in the mid-1960s, which spurred extensive research into cannabinoids starting in the 1970s nih.gov. This period also saw a renewed interest in the potential therapeutic effects of these compounds nih.gov. Synthetic cannabinoids were initially developed by scientists to serve as probes for studying the body's endocannabinoid system, providing insights into disease mechanisms and aiding in the development of new medicines europa.eumdpi.comliu.edu. Early synthetic analogs of Δ⁹-THC were synthesized shortly after the first total synthesis of Δ⁹-THC was published europa.eu. Nabilone was developed as a synthetic analog of THC nih.govresearchgate.net.

This compound as a Synthetic Cannabinoid Analog for Research

This compound serves as a valuable tool in chemical biology research due to its specific pharmacological profile as a partial agonist at CB1 and CB2 receptors wikipedia.orgnih.gov. While structurally different from THC, it replicates the pharmacological activity through this partial agonism drugbank.com. This makes it useful for studying the nuances of cannabinoid receptor activation and downstream signaling pathways. This compound is considered to be approximately twice as active as Δ⁹-THC drugbank.comnih.gov. Its synthetic nature allows for controlled studies and modifications, which can help researchers dissect the structural requirements for cannabinoid receptor binding and activation. Studies have also investigated the microbiological transformations of this compound, demonstrating the potential for generating new cannabinoid structures through bioconversion asm.org.

Current Academic Research Trajectories for this compound

Current academic research involving this compound explores its potential in various areas, leveraging its interaction with the cannabinoid system. Beyond its established uses, studies are investigating its effects on neurological and psychiatric conditions. For instance, research is underway to explore this compound's potential in treating agitation in patients with Alzheimer's disease, building on earlier studies that showed improvement in agitation, behavioral symptoms, and caregiver distress in a smaller cohort camh.ca. The "this compound for Agitation Blinded Intervention Trial (NAB-IT)" is a study specifically designed to evaluate the effectiveness of this compound in this population camh.ca.

This compound is also being investigated for its effects on endocannabinoid metabolism in the human brain using imaging techniques like MRI and PET to understand how synthetic cannabinoids interact with the brain's natural cannabinoid system camh.ca. This research aims to provide insights into how cannabis-like substances affect the brain and could inform the use of cannabis-based medicine for various conditions camh.ca.

Furthermore, studies are exploring this compound's potential in managing severe behavioral problems in adults with intellectual and developmental disabilities, based on encouraging evidence in patients with dementia and Parkinson's disease nih.gov. A phase I open-label clinical trial is proposed to collect preliminary data on the tolerability and safety profile of this compound in this specific population nih.gov. Research also continues into its potential for treating PTSD-related nightmares and chronic pain researchgate.net.

Data from some studies highlight the varied responses observed with this compound. For example, a pilot trial investigating this compound for postoperative pain found that higher doses were associated with increased pain scores in patients undergoing major surgery, contrary to the initial hypothesis nih.gov. However, other studies have shown potential benefits in areas like increasing caloric intake in certain patient populations taylorandfrancis.com.

The chemical biology research trajectories for this compound are summarized in the table below:

| Research Area | Key Focus | Representative Findings / Studies |

| Alzheimer's Disease and Agitation | Evaluating effectiveness in reducing agitation and behavioral symptoms. | NAB-IT trial; Earlier studies showing improvement in agitation and caregiver distress camh.ca. |

| Endocannabinoid Metabolism and Brain Interaction | Investigating effects on the brain's natural cannabinoid system. | Studies using MRI and PET imaging to understand interaction and behavioral correlation camh.ca. |

| Severe Behavioral Problems (Intellectual/Developmental Disabilities) | Assessing tolerability, safety, and potential efficacy. | Phase I open-label clinical trial protocol; Based on evidence in dementia and Parkinson's disease nih.gov. |

| Pain Management | Exploring analgesic properties. | Mixed findings; Some studies show potential benefit in neuropathic pain alzdiscovery.org, others show increased pain in postoperative setting nih.gov. |

| Psychiatric Conditions (e.g., PTSD) | Investigating effects on symptoms like nightmares. | Studies suggesting potential for reducing PTSD-related nightmares researchgate.netcda-amc.ca. |

| Appetite Stimulation | Evaluating potential to increase caloric intake. | Study in lung cancer patients showing increased caloric intake taylorandfrancis.com. |

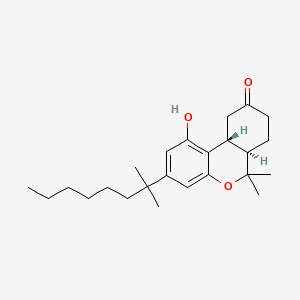

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,18-19,26H,6-12,15H2,1-5H3/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECBBEABIDMGGL-RTBURBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=O)CC[C@H]3C(OC2=C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023341, DTXSID401015800 | |

| Record name | Nabilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Nabilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nabilone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.93e-04 g/L | |

| Record name | Nabilone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51022-71-0, 61617-09-2 | |

| Record name | Nabilone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51022-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nabilone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nabilone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00486 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nabilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Nabilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-trans-3-(1,1-dimethylheptyl)-1-hydroxy-6,6-dimethyl-6,6a,7,8,10,10a-hexahydro-9H-dibenzo[b,d]-pyran-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NABILONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N4O9L084N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nabilone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Stereochemical Investigations of Nabilone

Chiral Synthesis Pathways for Nabilone Enantiomers

This compound exists as a racemate, but the investigation of its individual enantiomers requires chiral synthetic routes. wikipedia.orghawaii.edu Stereoselective synthesis is preferred for obtaining enantiomerically enriched material to ensure optimum ligand binding and receptor potentiation in biological assays. hawaii.edu

Enantiodivergent Synthetic Routes

Enantiodivergent synthesis allows access to both enantiomers of a chiral compound from a common starting material or intermediate. A study demonstrated the enantiodivergent synthesis of both enantiomers of this compound from a common intermediate. google.comacs.orgacs.org This approach is valuable for providing access to sufficient quantities of each enantiomer for separate study.

Stereoselective Intermediate Derivatization

Stereoselective reactions are crucial for controlling the absolute configuration at the chiral centers during the synthesis of this compound enantiomers. One approach involves the use of chiral pool terpenoids, such as (S)-citronellal, in cycloaddition reactions, although the stereoselectivity in some steps, like aldol (B89426) condensation, can be low, leading to epimeric mixtures. mdpi.com Another strategy involves the use of specific catalysts to induce stereoselectivity in key bond-forming steps. For example, acid-catalyzed stereoselective and regioselective Michael type addition reactions have been employed in synthetic routes towards this compound precursors. mdpi.com The stereochemical outcome can be influenced by factors such as the catalyst structure and protecting groups. reading.ac.uk

Chemical Derivatization Strategies for this compound Analogs

Chemical derivatization of the this compound scaffold is undertaken to explore the structure-activity relationship and potentially develop analogs with improved pharmacological properties. Common positions for functionalization and analog synthesis include the C3 side chain, the phenolic hydroxyl group, and modifications to the ring system. researchgate.net

Strategies involve modifying the lipophilic side chain at C3, which is known to influence binding affinity and potency. researchgate.netchemrxiv.org For instance, studies have explored varying the chain length and introducing terminal substitutions on the C3 side chain. nih.gov Modifications at the C9 position, such as the presence of a ketone group in this compound, are also investigated. researchgate.netchemrxiv.org The synthesis of analogs with modified C-rings, such as substituting the C-ring with a seven-membered lactone, has been reported to explore the impact on pharmacokinetic/pharmacodynamic properties and cannabinergic effects. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Contributions from Synthetic Chemistry

Synthetic chemistry plays a vital role in defining the SAR of cannabinoids, including this compound and its analogs. By systematically modifying the chemical structure through synthesis, researchers can investigate how these changes affect binding affinity, potency, and efficacy at cannabinoid receptors (CB1 and CB2). researchgate.netnih.govresearchgate.net

SAR studies on classical cannabinoids, including those related to this compound, have revealed key pharmacophores. researchgate.net For example, the length of the alkyl tail at C3 significantly impacts binding affinity and potency, with five to eight carbons often considered optimal. researchgate.net Substitution at the C9 position, such as the carbonyl group in this compound, can improve affinity. researchgate.net Synthetic efforts exploring the C3 side chain have led to the development of potent CB1 receptor agonists, highlighting the importance of this region for activity. nih.govresearchgate.net These studies, often supported by techniques like docking on receptor crystal structures, provide valuable insights for rational ligand design and the development of novel cannabinoid-based therapeutics. hawaii.edunih.govresearchgate.net

Molecular Pharmacology and Receptor Interactions of Nabilone

Cannabinoid Receptor System Ligand Binding and Functional Agonism

Nabilone acts as a partial agonist at both CB1 and CB2 cannabinoid receptors. wikipedia.orgdrugbank.comnih.gov While structurally different from Δ⁹-THC, it shares similar pharmacological activity at these receptors. drugbank.comnih.gov

CB1 Cannabinoid Receptor Binding Kinetics and Efficacy

The CB1 receptor is predominantly located in the central nervous system, with high concentrations in areas such as the hippocampus and amygdala. patsnap.comdrugbank.comnih.gov These regions are involved in processes like memory storage and emotional regulation. drugbank.comnih.gov this compound's interaction with CB1 receptors is suggested to be the basis for its antiemetic effects, particularly by modulating activity in the brain's vomiting center. patsnap.comfda.gov

Research indicates that this compound exhibits weak partial agonist activity at CB1 receptors. drugbank.comnih.gov Some studies suggest this compound may be considered twice as active as Δ⁹-THC, although it is described as having weak partial agonist activity. drugbank.comnih.gov The binding affinity of ligands for CB1 receptors can be strongly correlated with their association rate. frontiersin.org

CB2 Cannabinoid Receptor Binding Kinetics and Efficacy

CB2 receptors are primarily found in peripheral tissues, particularly on cells of the immune system, where they are involved in regulating immune function and inflammation. patsnap.comdrugbank.comnih.gov Like its interaction with CB1 receptors, this compound also demonstrates weak partial agonist activity at CB2 receptors. drugbank.comnih.gov While the interaction with CB2 is less extensively studied compared to CB1, it is believed to contribute to potential anti-inflammatory and analgesic properties. patsnap.com

Orthosteric and Allosteric Modulation within the Endocannabinoid System

Cannabinoid receptors, including CB1, are G protein-coupled receptors (GPCRs). nih.govacs.org Ligands can interact with GPCRs at the orthosteric site, which is the primary binding site for endogenous ligands, or at allosteric sites, which are distinct from the orthosteric site. nih.govfrontiersin.orgnih.gov Orthosteric ligands, such as endocannabinoids like anandamide (B1667382) and 2-AG, and phytocannabinoids like Δ⁹-THC, bind to the orthosteric site and can induce signaling. cambridge.orgnih.govfrontiersin.org

Allosteric modulators bind to other regions of the receptor and can influence the binding and/or signaling of orthosteric ligands. cambridge.orgnih.gov Positive allosteric modulators (PAMs) enhance orthosteric agonist signaling, while negative allosteric modulators (NAMs) inhibit it. cambridge.orgnih.gov While this compound is primarily described as an orthosteric partial agonist, research into allosteric modulation of cannabinoid receptors is an active area, offering potential for developing ligands with improved specificity and reduced side effects. nih.govfrontiersin.orgnih.gov

Intracellular Signaling Pathway Modulation by this compound

Cannabinoid receptors, as GPCRs, modulate various intracellular signaling pathways upon activation. nih.govmdpi.comresearchgate.net

G-Protein Coupling and Adenylyl Cyclase Inhibition

CB1 receptors typically couple to pertussis toxin-sensitive G proteins, primarily of the Gαi/o family. nih.govmdpi.comresearchgate.net Activation of Gαi/o proteins leads to the inhibition of adenylyl cyclase (AC), an enzyme responsible for producing cyclic adenosine (B11128) monophosphate (cAMP). nih.govmdpi.comresearchgate.net This inhibition results in a reduction in intracellular cAMP levels. mdpi.comresearchgate.net this compound, as a CB1 agonist, is expected to engage this G protein coupling mechanism, leading to the inhibition of adenylyl cyclase activity. nih.govmdpi.comresearchgate.net

Downstream Signaling Cascade Activation

Beyond adenylyl cyclase inhibition, G protein activation by CB1 receptors can modulate a variety of downstream signaling cascades. These include the activation of mitogen-activated protein kinases (MAPK), inhibition of voltage-gated calcium channels (specifically N-type and P/Q types), and stimulation of inwardly rectifying potassium (GIRK) channels. nih.govresearchgate.net CB1 receptor activation can also influence sodium channels and stimulate phospholipases C and A2. nih.gov The specific downstream effects triggered by this compound are mediated through its interaction with these receptor-coupled signaling proteins and enzymes. nih.govmdpi.comresearchgate.net

Data Table: Cannabinoid Receptor Interactions

| Receptor Type | This compound Activity | Efficacy | Primary Location |

| CB1 | Partial Agonist | Weak Partial | Central Nervous System (Brain) |

| CB2 | Partial Agonist | Weak Partial | Peripheral Tissues (Immune System) |

Data Table: Intracellular Signaling Modulation

| Signaling Pathway | This compound Effect (via CB1) | Mechanism |

| Adenylyl Cyclase | Inhibition | Coupling to Gαi/o proteins |

| cAMP Levels | Decrease | Consequence of Adenylyl Cyclase Inhibition |

| MAPK | Activation | Downstream of G protein signaling |

| Voltage-Gated Ca²⁺ Channels | Inhibition | Downstream of G protein signaling |

| GIRK Channels | Stimulation | Downstream of G protein signaling |

Neurotransmitter Release Modulation via Cannabinoid Receptors in Preclinical Models

The endocannabinoid system, including CB1 and CB2 receptors, is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in regulating numerous physiological processes, including neurotransmission patsnap.comdrugbank.comalzdiscovery.org. CB1 receptors are highly concentrated in the central nervous system, often located on presynaptic axon terminals frontiersin.orgresearchgate.net. Their activation typically leads to the inhibition of neurotransmitter release frontiersin.orgresearchgate.net. This compound, acting as an agonist at these receptors, mimics the action of endogenous cannabinoids nih.govresearchgate.net.

Preclinical research indicates that this compound's interaction with CB1 receptors can modulate the release of both excitatory and inhibitory neurotransmitters. Specifically, activation of presynaptic CB1 receptors by cannabinoids, including this compound, has been shown to inhibit the release of neurotransmitters such as glutamate (B1630785) (an excitatory neurotransmitter) and gamma-aminobutyric acid (GABA, an inhibitory neurotransmitter) in various brain regions in preclinical models researchgate.netnih.govdovepress.com. This modulation of neurotransmitter release is a key mechanism by which cannabinoids exert their effects within the nervous system frontiersin.orgviamedica.pl.

Studies have demonstrated that the inhibitory effect on neurotransmitter release via CB1 receptors involves a G-protein-coupled mechanism. Activation of CB1 receptors leads to the activation of G-proteins, which in turn can modulate ion channels, such as inhibiting voltage-sensitive calcium channels and activating inwardly rectifying potassium channels frontiersin.orgsemanticscholar.org. The reduction in calcium influx into the axon terminal is a primary factor in the decreased release of neurotransmitters scielo.br.

While the primary focus in the context of this compound's effects, such as antiemetic properties, is often on CB1 receptor agonism in the central nervous system, CB2 receptors are also present in the brain, albeit at lower levels, particularly on microglia and some neurons, and are involved in modulating neurotransmission and neuroinflammation frontiersin.orgmdpi.com. Although the interaction of this compound with CB2 receptors is less extensively characterized regarding direct neurotransmitter release modulation compared to CB1 receptors, its partial agonist activity at CB2 receptors alzdiscovery.orgnih.gov suggests a potential, albeit perhaps less prominent, role in influencing neuronal activity through these receptors as well.

Preclinical studies investigating the effects of cannabinoids on neurotransmitter levels in specific brain regions have provided further support for the role of cannabinoid receptors in modulating release. For instance, studies using synthetic cannabinoids, which share pharmacological properties with this compound, have shown effects on dopamine (B1211576) release in areas like the nucleus accumbens shell in rodents uthscsa.edunih.gov. While direct data specifically detailing this compound's quantitative effects on the release of a wide range of neurotransmitters in various preclinical models in a tabular format is not consistently available across the reviewed literature, the overarching mechanism involving CB1 receptor-mediated inhibition of neurotransmitter release, including glutamate and GABA, is well-supported by preclinical findings on cannabinoids in general and this compound's known agonism at these receptors researchgate.netnih.govresearchgate.netdovepress.com.

The complex interplay of cannabinoid receptors and various neurotransmitter systems in preclinical models highlights the intricate molecular pharmacology underlying the effects of compounds like this compound. The modulation of neurotransmitter release, particularly the inhibition mediated by presynaptic CB1 receptors, is a fundamental aspect of this compound's action within the endocannabinoid system.

Preclinical Pharmacological Characterization of Nabilone

In Vitro Pharmacological Profiling

In vitro studies, utilizing cell-based systems or isolated receptors, provide insights into a compound's direct interactions with biological targets.

Receptor Affinity and Selectivity Assays

Nabilone exerts its effects primarily through interaction with the cannabinoid receptor system, specifically the CB₁ and CB₂ receptors. drugbank.comfda.gov Studies have investigated the binding affinity and selectivity of this compound for these receptors. This compound is considered a potent cannabinoid agonist. nih.gov It has demonstrated affinity for both human CB₁ and CB₂ receptors. nih.gov

Research indicates that this compound has an affinity of 2.2 nM for human CB₁ receptors and 1.8 nM for human CB₂ receptors. nih.gov This suggests that this compound is a non-selective agonist for both receptor types, similar to Δ⁹-THC. nih.gov

Table 1: this compound Receptor Binding Affinity

| Receptor | Species | Kᵢ (nM) | Reference |

| CB₁ | Human | 2.2 | nih.gov |

| CB₂ | Human | 1.8 | nih.gov |

Cell-Based Functional Assays

Cell-based functional assays are used to assess the biological activity of a compound by measuring its effect on cellular processes. bioagilytix.comoncolines.com These assays can provide a more relevant representation of in vivo effects compared to non-cell-based methods. bioagilytix.com

In the context of cannabinoid research, cell-based assays can measure outcomes such as signal transduction, reporter gene activity, or changes in levels of signaling molecules like cAMP. bioagilytix.comresearchgate.net A study indicated that this compound was more effective at stimulating [³⁵S]GTPγS binding in mouse whole brain tissue compared to Δ⁹-THC, but less effective than the synthetic cannabinoid CP55940, suggesting differences in intrinsic receptor efficacy in this assay. nih.gov

Pharmacological Effects in Animal Models

Animal models are crucial for evaluating the in vivo pharmacological effects of compounds on complex biological systems, including the central nervous system. nc3rs.org.uknih.gov Rodents and non-human primates are commonly used in preclinical CNS safety pharmacology studies. nc3rs.org.uknih.govmdpi.comnih.gov

Central Nervous System (CNS) Activity in Rodents and Non-Human Primates

This compound has complex effects on the CNS. drugbank.comfda.gov Studies in animals have demonstrated similar behavioral and physiological responses when comparing this compound to Δ⁹-THC. nih.gov

Impact on Locomotor Activity and Motor Coordination

Locomotor activity and motor coordination are commonly assessed in animal models to evaluate the CNS effects of drugs. yale.edunoldus.com The open field test is used to measure activity levels, while tests like the rotarod assess motor coordination. yale.edunoldus.com

High doses of this compound have been associated with locomotor disturbance and sedation in animal models. scilit.com Studies evaluating the effects of cannabinoids on locomotor activity in rodents, while not always specifically on this compound, highlight the methodologies used, such as automated systems to record total distance traveled and rearing. mdpi.comoatext.com The rotarod test involves assessing coordination, motor learning, and motor function in rodents. yale.edunoldus.com

Effects on Behavioral Parameters in Controlled Studies

Controlled studies in animal models are used to investigate the effects of this compound on various behavioral parameters. These studies can involve observing physical appearance and behavior, including activity levels, anxiety, reflexes, and reaction to stimuli. nc3rs.org.uk

In rats trained to discriminate Δ⁹-THC, this compound occasioned drug-appropriate responding, consistent with its actions as a non-selective CB₁ and CB₂ agonist like Δ⁹-THC. nih.gov Mild anxiolytic activity has been observed with lower doses of this compound in animal models. scilit.com

Table 2: Observed Behavioral Effects of this compound in Animal Models

| Behavioral Parameter | Effect | Notes | Reference |

| Drug Discrimination (Rats) | Occasioned Δ⁹-THC-appropriate responding | Consistent with CB₁/CB₂ agonist action | nih.gov |

| Locomotor Activity | Disturbance and sedation | Seen at high doses | scilit.com |

| Anxiety | Mild anxiolytic activity | Seen at lower doses | scilit.com |

Peripheral Systemic Effects in Preclinical Species

Preclinical investigations in various animal models have explored the effects of this compound on peripheral physiological systems.

Cardiovascular System Modulations

Studies in preclinical species have indicated that this compound can influence the cardiovascular system. In cats, rabbits, and rats, this compound typically caused a notable reduction in blood pressure. scilit.com However, this effect was not observed in monkeys or dogs. scilit.comhres.ca In rhesus monkeys, doses of 0.064 and 0.01 mg/kg resulted in a modest decrease in blood pressure, while massive doses of 3 mg/kg led to sustained, alternating periods of hypotension and hypertension. hres.ca Dogs treated with 0.064 mg/kg showed a modest, delayed increase in blood pressure. hres.ca

Repeated administration in animals has suggested the development of tolerance to the cardiovascular effects of this compound. scilit.com In humans, dose-dependent increases in heart rate have been observed after this compound administration in studies involving marijuana smokers, with higher doses (6 and 8 mg) producing significantly higher heart rates compared to placebo or dronabinol. nih.gov A dose of 2 mg this compound decreased systolic blood pressure relative to placebo in this study. nih.gov

Mechanisms of Emesis Suppression in Animal Models

Preclinical research using various animal models capable of vomiting, such as cats, ferrets, and house musk shrews, has been instrumental in elucidating the anti-emetic mechanisms of this compound. scilit.compsu.eduslideshare.net

Medullary Involvement in Anti-Emetic Action

Studies suggest that the anti-emetic effects of this compound may involve the vomiting control mechanisms located in the medulla oblongata. scilit.com Research in anesthetized and unanesthetized cats demonstrated this compound's potency in preventing emesis induced by various agents, including intravenous cisplatin, nitrosureas, and mechlorethamine. scilit.com However, it showed less activity against apomorphine-induced emesis and no activity against intravenous nicotine-induced emesis, supporting the hypothesis of an action at the medullary level. scilit.com

Cannabinoid Receptor Contribution to Anti-Emetic Effects

The anti-emetic action of this compound is strongly linked to its interaction with the cannabinoid receptor system, particularly the CB₁ receptor. fda.govdrugs.comdovepress.comnih.govnih.govresearchgate.net this compound acts as an agonist at cannabinoid receptors. dovepress.comnih.govnih.gov CB₁ receptors are found in high densities in the central nervous system, including brain regions involved in the pathophysiology of chemotherapy-induced nausea and vomiting (CINV). dovepress.com Activation of CB₁ receptors is considered the primary mechanism responsible for the anti-emetic effects of this compound. dovepress.comnih.govresearchgate.net

Animal models have shown that CB₁ agonism suppresses vomiting, and this effect can be reversed by CB₁ antagonism. psu.edunih.govresearchgate.net Studies in species like the least shrew have provided evidence that the antiemetic effect of cannabinoids, including synthetic ones like this compound, is mediated via the activation of CB₁ receptors, not CB₂ receptors. nih.gov Furthermore, cannabinoids may also influence emesis by acting on pre-synaptic CB₁ receptors to reduce the release of serotonin, a neurotransmitter involved in the emetic response, into the synapse. nih.gov While most antiemetics are receptor antagonists, cannabinoids like this compound function as agonist antiemetics by activating CB₁ receptors in both the brainstem and the enteric nervous system. nih.gov

Investigation of Tolerance and Cross-Tolerance in Animal Models

Preclinical studies have demonstrated the development of tolerance to the pharmacological effects of this compound in animals like dogs and monkeys. fda.gov This tolerance develops rapidly. fda.gov

Furthermore, cross-tolerance between this compound and delta-9-THC has been shown in animal models, specifically in monkeys. fda.govdrugs.com This indicates that prior exposure to one compound can lead to reduced responsiveness to the other. Studies in humans discriminating Δ⁹-THC have also supported that this compound shares agonist effects with Δ⁹-THC, and suggest that this compound treatment could potentially produce cross-tolerance to the effects of cannabis that contribute to its continued use. nih.gov

Compound Information

| Compound Name | PubChem CID |

| This compound | 5284592 |

Data Tables

Data tables are not explicitly provided in the search results in a format that allows for direct extraction into interactive tables. The findings are presented descriptively within the text of the search snippets.

However, based on the provided text, a summary of some preclinical cardiovascular findings could be represented conceptually as follows (note: this is a conceptual representation based on descriptions, not a direct extraction of numerical data tables):

Conceptual Table: Summary of this compound's Preclinical Cardiovascular Effects

| Species | Dose (mg/kg) | Cardiovascular Effect | Reference |

| Cats, Rabbits, Rats | Not specified | Marked reduction in blood pressure | scilit.com |

| Monkeys | 0.01, 0.064 | Modest decrease in blood pressure | hres.ca |

| Monkeys | 3 | Alternating hypotension/hypertension | hres.ca |

| Dogs | 0.064 | Modest, delayed increase in blood pressure | hres.ca |

Similarly, preclinical anti-emetic efficacy against different stimuli could be conceptually summarized:

Conceptual Table: Summary of this compound's Preclinical Anti-Emetic Activity (Cats)

| Emetic Agent | Effect on Emesis | Reference |

| Intravenous Cisplatin | Prevention | scilit.com |

| Nitrosureas | Prevention | scilit.com |

| Mechlorethamine | Prevention | scilit.com |

| Apomorphine | Less activity | scilit.com |

| Intravenous Nicotine | No activity | scilit.com |

Metabolism and Disposition of Nabilone in Animal Systems

Species-Specific Metabolic Pathways

The metabolic fate of nabilone demonstrates notable species-specific differences nih.gov. While two major pathways are generally involved, their relative importance varies depending on the animal species hres.cahres.ca.

Enzymatic Reduction of this compound to Carbinol Metabolites

One significant metabolic pathway is the stereo-specific enzymatic reduction of the 9-keto moiety of this compound, leading to the formation of two carbinol metabolites, the RRS and SSS carbinols hres.cahres.cafda.govwikidoc.orgnih.gov. This reduction pathway is of major importance in the biotransformation of this compound in dogs nih.govnih.govsrce.hr. In contrast, it appears to be a minor pathway in monkeys nih.gov. Studies using liver 15,000 g supernatants have indicated that the enzymatic reduction of this compound to its carbinol metabolite is a viable metabolic pathway in rats, dogs, and monkeys, suggesting that species differences exist in the subsequent metabolism and/or elimination of these carbinol metabolites nih.gov.

Direct Enzymatic Oxidation of the Aliphatic Side-Chain

A second possible metabolic pathway involves the direct enzymatic oxidation of the aliphatic side-chain of this compound, occurring without prior reduction of the 9-keto group hres.cahres.canih.gov. This process yields hydroxylic and carboxylic analogs hres.cahres.canih.gov. This oxidation pathway appears to be more important in monkeys and humans compared to the enzymatic reduction pathway hres.cahres.canih.govsrce.hr. A metabolite identified in the feces is a diol formed by the reduction of the 9-keto group and oxidation at the penultimate carbon of the dimethylheptyl side chain fda.govwikidoc.orgfda.gov. Extensive metabolism by multiple cytochrome P450 enzyme isoforms is also evident fda.govwikidoc.orgfda.govwikipedia.org.

Metabolite Profile Analysis in Animal Models

Metabolite profile analysis in animal models has been crucial in understanding the disposition of this compound and its potential implications nih.gov.

Identification and Characterization of Major and Minor Metabolites

This compound undergoes extensive metabolism, and several metabolites have been identified, although precise information concerning all metabolites and their accumulation is not fully available fda.govwikidoc.org. The major metabolites resulting from the enzymatic reduction of the 9-keto group are the RRS and SSS carbinols hres.cahres.canih.gov. In dogs, the SSS carbinol metabolite is found in high concentrations in plasma and brain tissue hres.cahres.ca. In monkeys and humans, hydroxylic and carboxylic analogs produced by direct enzymatic oxidation of the aliphatic side-chain appear to be more significant hres.cahres.canih.govsrce.hr. A diol metabolite resulting from both keto reduction and side-chain oxidation has also been identified in feces fda.govwikidoc.orgfda.gov. The relative activities of the parent drug and its metabolites have not been established fda.govwikidoc.org.

Time-Dependent Plasma Concentration Profiles of Parent Compound and Metabolites

Studies in animals have provided insights into the time-dependent plasma concentrations of this compound and its metabolites. In dogs, peak plasma concentrations of both this compound and the SSS metabolite occur approximately two hours after an oral dose hres.cahres.ca. Levels of the carbinol metabolites in dogs can be 3 to 4 times greater than those of the parent compound, with combined concentrations accounting for essentially all of the plasma radiocarbon hres.cahres.ca. The plasma half-life of this compound in dogs is approximately 2 hours, while that of the radiocarbon and the metabolite is over 30 hours hres.cahres.ca. After repeated dosing in dogs, the SSS carbinol accumulates in brain tissue hres.cahres.canih.govnih.govpharmascience.com. In monkeys, the kinetics of this compound differ from dogs but are similar to those in humans hres.cahres.capharmascience.com. In monkeys, the concentration of total radioactivity disappears in at least a biphasic manner, with an initial phase representing uptake and distribution into tissues and a later phase representing metabolism and excretion hres.capharmascience.com. The alcoholic metabolite forms rapidly and disappears at a slower rate than the parent compound hres.capharmascience.com. Chronic oral administration of this compound in humans did not result in significant accumulation of this compound or carbinol over 14 days hres.cahres.cawikidoc.org. However, metabolites may accumulate at concentrations exceeding the parent drug with repeated use wikidoc.org.

Table 1: Summary of this compound and Metabolite Plasma Kinetics in Dogs

| Compound | Peak Plasma Concentration Time (after oral dose) | Ratio of Metabolite to this compound Plasma Levels | Plasma Half-life |

| This compound | ~2 hours hres.cahres.ca | — | ~2 hours hres.cahres.ca |

| SSS Carbinol | ~2 hours hres.cahres.ca | 3-4 times greater than this compound hres.cahres.ca | >30 hours hres.cahres.ca |

| Total Radiocarbon | — | — | >30 hours hres.cahres.ca |

Tissue Distribution and Accumulation in Animal Models

This compound is rapidly absorbed and extensively metabolized and distributed in animals hres.cahres.canih.gov. Tissue distribution studies have revealed important species differences, particularly concerning the accumulation of metabolites. In dogs, the SSS carbinol metabolite accumulates in brain tissue after repeated dosing, with concentrations in brain tissue being 2 to 4 times greater than those in plasma hres.cahres.canih.govnih.govpharmascience.com. This accumulation of carbinol metabolites in the brain has been implicated in the toxicity observed in long-term canine studies hres.cahres.cafda.govnih.govnih.govsrce.hrnih.govpharmascience.com. In contrast, no accumulation of carbinol metabolites, this compound, or total radioactivity was observed in the brain tissue of monkeys nih.gov. The differing kinetics and tissue distribution, particularly the brain accumulation of the SSS carbinol in dogs but not in monkeys, highlight significant species-specific disposition of this compound and its metabolites hres.cahres.canih.govpharmascience.com.

Table 2: SSS Carbinol Concentration in Dog Tissues

| Tissue | Concentration Relative to Plasma |

| Brain | 2-4 times greater hres.cahres.capharmascience.com |

Central Nervous System Distribution of this compound and its Metabolites

The distribution of this compound and its metabolites to the central nervous system (CNS) has been investigated in animal models. In dogs, accumulation of carbinol metabolites has been observed in brain tissue. nih.govnih.gov Specifically, 24 hours after administration, brain concentrations of carbinol metabolites in dogs were found to be five to six times higher than plasma concentrations. nih.gov This accumulation of carbinol metabolites in canine brain tissue has been suggested as a potential factor contributing to CNS toxicity observed in dogs treated chronically with this compound. nih.govnih.gov

In contrast to dogs, studies in monkeys have indicated no significant accumulation of this compound or its carbinol metabolites in the brain. nih.gov This species difference in CNS distribution highlights the variability in this compound pharmacokinetics across different animal models.

Peripheral Tissue Distribution Patterns

Following absorption, this compound is rapidly distributed into well-vascularized organs such as the liver, and subsequently equilibrates into less vascularized tissues. wikipedia.org Due to its high lipid solubility, this compound is extensively distributed into and sequestered by fat tissue. wikipedia.org

Studies involving radiolabeled this compound have shown that the initial rapid disappearance of radioactivity from plasma represents uptake and distribution into various tissues. hres.cawikidoc.org While specific detailed data tables on peripheral tissue concentrations across various animal species were not consistently available in the search results, the general pattern indicates widespread distribution, particularly to lipid-rich tissues.

Enzyme Systems Involved in this compound Biotransformation

The biotransformation of this compound involves multiple metabolic pathways, primarily occurring in the liver. fda.govdrugbank.com Two major pathways have been identified: stereo-specific enzymatic reduction of the 9-keto moiety and direct enzymatic oxidation of the aliphatic side-chain. hres.cahres.ca

Cytochrome P450 Enzyme Involvement in In Vitro Systems

Cytochrome P450 (CYP) enzymes play a significant role in the oxidative metabolism of many drugs, including cannabinoids. wne.edumdpi.comcriver.com In vitro studies using human liver microsomes have investigated the involvement of various CYP isoforms in this compound metabolism. fda.gov While this compound is extensively metabolized by multiple P450 enzyme isoforms, in vitro studies using human liver microsomes showed that this compound did not significantly inhibit CYP1A2, 2A6, 2C19, 2D6, and 3A4 (when using midazolam and nifedipine (B1678770) as substrates). fda.gov this compound demonstrated a weak inhibitory effect on CYP2E1 and CYP3A4 (when using testosterone (B1683101) as a substrate) and a moderate inhibitory effect on CYP2C8 and 2C9. fda.govdrugs.com

The relevance of specific CYP enzymes in the in vitro biotransformation of this compound can vary depending on the species and the specific metabolic reaction being studied. Liver microsomes from different animal species are commonly used in in vitro metabolism studies to assess species-specific differences in drug biotransformation. nih.govhyphadiscovery.commdpi.com

Other Enzymatic Pathways in Animal Liver Microsomes

In addition to cytochrome P450-mediated oxidation, other enzymatic pathways contribute to this compound biotransformation in animal liver microsomes. A significant pathway is the stereo-specific enzymatic reduction of the 9-keto group of this compound to form carbinol metabolites. nih.govnih.govnih.gov This reduction is a major metabolic pathway in dogs but is less prominent in monkeys. nih.govnih.gov

Studies using rat liver homogenate and isolated hepatocytes have shown that the enzymatic reduction of this compound proceeds with rigid stereochemical control, primarily forming S-carbinols. nih.gov The SS-nabilone isomer was found to be a more active substrate for this enzymatic reduction compared to RR-nabilone in rat liver systems. nih.gov

Another metabolic pathway involves the direct enzymatic oxidation of the aliphatic side-chain of this compound, which can occur without prior reduction of the 9-keto moiety, leading to the formation of hydroxylic and carboxylic analogs. hres.cahres.ca A diol metabolite formed by the reduction of the 9-keto group and oxidation at the penultimate carbon of the dimethylheptyl side chain has also been identified in feces. fda.gov

The relative importance of these different enzymatic pathways can vary depending on the animal species. In dogs, the stereo-specific reduction pathway appears to be more significant, while in humans, direct enzymatic oxidation may be more prominent. hres.cahres.ca

Structure Activity Relationships Sar and Ligand Design for Cannabinoid Receptors

Historical Development of Cannabinoid SAR Studies

The journey to understand the structure-activity relationships (SAR) of cannabinoids is a multi-decade narrative that began long before the discovery of their specific receptors. Early research in the 1940s and 1950s involved pharmacological experiments with single cannabinoids, including preparations of tetrahydrocannabinol (THC), cannabinol (CBN), and cannabidiol (B1668261) (CBD) extracted from cannabis, as well as early synthetic analogs. nih.gov The structural elucidation of key phytocannabinoids like cannabinol in the 1930s and the definitive identification of Δ⁹-THC as the primary psychoactive component in 1964 were pivotal moments. nih.govnih.govmdpi.com These breakthroughs ignited a more systematic exploration of how modifying the cannabinoid scaffold affects biological activity.

Over the subsequent decades, and particularly after the identification of the cannabinoid receptors in the late 1980s and early 1990s, SAR studies intensified. nih.gov A significant milestone was the analysis of approximately 300 cannabinoid analogues by 1986, which provided a substantial body of data on their activity in various animal models. nih.gov These early studies established foundational principles of cannabinoid SAR, such as the importance of the C3-alkyl side chain and the phenolic hydroxyl group for activity. nih.govnih.gov It was discovered that the pyran ring, a characteristic feature of classical cannabinoids, was not an absolute requirement for cannabimimetic activity, opening the door to the development of non-classical cannabinoids and expanding the chemical space for ligand design. nih.gov The development of synthetic cannabinoids like Nabilone, which mimics the structure and pharmacological activity of THC, was a direct outcome of this foundational SAR work. wikipedia.orgdrugbank.comnih.gov

Correlation of Molecular Structure with Cannabinoid Receptor Binding and In Vivo Activity

The potency and efficacy of this compound and its analogs at cannabinoid receptors are intricately linked to specific structural features. Modifications to its alicyclic rings and the nature of its substituents have profound effects on receptor binding affinity and subsequent in vivo activity.

Influence of Alicyclic Ring Modifications

The core tricyclic structure of cannabinoids, including the alicyclic rings, is a key determinant of their interaction with CB1 and CB2 receptors. In this compound, the saturation of the cyclohexene ring present in THC to a cyclohexyl ring is a defining feature. Further modifications to this and other rings have been explored to modulate activity.

Research into hexahydrocannabinols (HHCs), which, like this compound, possess a saturated C-ring, has shown that the presence of a ketone or hydroxyl group at the C9 position significantly impacts receptor interaction. nih.gov The stereochemistry of these modifications is also crucial. For instance, in 9-hydroxyhexahydrocannabinols, the 9β-hydroxyl isomer (equatorial) exhibits analgesic effects, while the 9α-hydroxyl isomer (axial) is inactive. nih.gov

Furthermore, the introduction of cyclic moieties at the C1'-position of the side chain of Δ⁸-THC analogs has been shown to yield compounds with high affinities for both CB1 and CB2 receptors. nih.gov This highlights the importance of the spatial arrangement and bulk of substituents on the alicyclic framework in dictating receptor binding.

Role of Substituents on Cannabinoid Activity

Substituents on the cannabinoid scaffold play a critical role in modulating receptor affinity, selectivity, and functional activity. Key areas of substitution on the this compound-like structure include the phenolic hydroxyl group, the C3-alkyl side chain, and the C9-keto group.

The phenolic hydroxyl group at the C1 position is a crucial pharmacophore for classical cannabinoids. nih.gov Its removal or modification can drastically alter pharmacological properties. Studies on fluorinated this compound analogs, where fluorine was introduced into the aromatic ring, showed diminished affinity for the CB1 receptor, supporting the hypothesis that the phenolic hydroxyl group participates in a hydrogen bonding interaction with the receptor. nih.gov

The C3-alkyl side chain has been extensively studied and is a primary determinant of cannabinoid potency. nih.gov For classical cannabinoids, optimal activity is often achieved with a side chain of five to nine carbons. nih.gov In this compound, this side chain is a 1,1-dimethylheptyl group. The length and branching of this chain significantly influence binding affinity. For instance, in cannabimimetic indoles, an alkyl chain length of at least three carbons is required for high-affinity binding to both CB1 and CB2 receptors, with optimal binding observed with a five-carbon chain. nih.gov Extending the chain to a heptyl group can lead to a dramatic decrease in binding. nih.gov

The following table summarizes the structure-activity relationships for key substituents in classical cannabinoids, which provides a framework for understanding the activity of this compound and its analogs.

| Structural Feature | Modification | Effect on Cannabinoid Receptor Activity |

| Phenolic Hydroxyl (C1) | Removal or modification | Generally leads to a significant decrease in CB1 receptor affinity. nih.gov |

| C3-Alkyl Side Chain | Variation in length and branching | Dramatically influences binding affinity and potency at both CB1 and CB2 receptors. Optimal length is typically 5-9 carbons. nih.govnih.gov |

| Alicyclic C-Ring | Saturation (as in HHC and this compound) | Maintains cannabinoid activity. nih.gov |

| C9 Position | Introduction of a keto or hydroxyl group | Significantly affects receptor interaction. Stereochemistry of the hydroxyl group is critical for in vivo activity. nih.gov |

Computational Modeling and Molecular Dynamics in this compound SAR

Computational approaches, including ligand-receptor docking simulations and molecular dynamics, have become invaluable tools for elucidating the SAR of cannabinoids like this compound at an atomic level. These methods complement experimental data and provide insights into the specific interactions that govern ligand binding and receptor activation.

Ligand-Receptor Docking Simulations

Molecular docking simulations are used to predict the preferred binding orientation of a ligand within the active site of a receptor. For cannabinoid receptors, which are G-protein coupled receptors (GPCRs) with seven transmembrane helices, homology models based on the crystal structures of other GPCRs have been instrumental in these studies. nih.govnih.gov

Docking studies of various cannabinoids, including this compound, into models of the CB1 receptor have helped to identify key binding interactions. researchgate.net These simulations suggest that the ligand binds in a hydrophobic pocket formed by the transmembrane helices. The phenolic hydroxyl group of classical cannabinoids is often predicted to form a hydrogen bond with a key residue in the receptor, while the C3-alkyl side chain extends into a lipophilic region of the binding pocket. nih.gov The plasticity of the CB1 receptor's binding pocket allows it to accommodate a diverse range of ligands. nih.govnih.gov

Molecular dynamics (MD) simulations, which simulate the movement of atoms over time, provide a more dynamic picture of the ligand-receptor complex. nih.govfrontiersin.org MD simulations of CB1 receptor-ligand complexes have revealed that the receptor undergoes subtle conformational changes to accommodate different ligands, highlighting the importance of receptor flexibility in ligand recognition. nih.gov

Mutagenesis Studies to Elucidate Key Binding Residues

Site-directed mutagenesis is a powerful experimental technique used to identify the specific amino acid residues within a receptor that are critical for ligand binding and/or receptor activation. By systematically replacing individual amino acids and then assessing the impact on ligand binding or functional activity, researchers can map the binding pocket and identify key interaction points.

Mutagenesis studies of the CB1 receptor have identified several key residues involved in the binding of cannabinoid agonists. For example, a lysine residue at position 192 in transmembrane helix 3 has been shown to be crucial for the binding of classical cannabinoids. nih.gov This finding supports the hypothesis that the phenolic hydroxyl group of these ligands acts as a hydrogen-bond donor in its interaction with the receptor. nih.gov

While specific mutagenesis studies focusing exclusively on this compound are not extensively detailed in the provided search results, the findings from studies with other classical and synthetic cannabinoids provide a strong framework for understanding how this compound likely interacts with the CB1 and CB2 receptors. The structural similarities between this compound and other well-studied cannabinoids allow for the extrapolation of these key binding residues to this compound's interaction with its target receptors.

Rational Design of Novel Cannabinoid Ligands Based on this compound Scaffolding

The therapeutic potential of this compound, a synthetic cannabinoid, is mediated through its interaction with the cannabinoid receptors CB1 and CB2. As a partial agonist at both receptors, this compound's clinical utility is accompanied by psychotropic side effects, primarily due to its activity at the CB1 receptor. This has spurred research into the rational design of novel ligands based on the this compound scaffold, with a primary objective of achieving greater selectivity for the CB2 receptor to mitigate undesirable central nervous system effects while retaining or enhancing therapeutic benefits.

The core strategy in the rational design of this compound-based ligands involves the systematic modification of its chemical structure to understand the structure-activity relationships (SAR) that govern its binding affinity and functional activity at the cannabinoid receptors. Key areas of the this compound molecule that have been targeted for modification include the C3 side chain, the phenolic hydroxyl group, and the ketone group.

One notable area of investigation has been the exploration of the SAR for the C3 side chain pharmacophore in the hexahydrocannabinol template, which is represented by this compound. Research into cyclobutyl this compound analogs has led to the development of novel cannabinergic probes. These probes are designed to stabilize the cannabinoid receptors through tight binding interactions. This has been achieved by introducing specific chemical groups at carefully selected positions within the classical hexahydrocannabinol template.

A significant finding from these studies is the identification of a this compound analog, designated as AM8936, which features a C6'-cyano-substituted side chain. This modification resulted in a potent and efficacious CB1 agonist in functional assays and in vivo. The SAR studies for this analog have been further illuminated by docking it onto the crystal structure of the human CB1 receptor.

The following table summarizes the binding affinities of this compound and one of its rationally designed analogs for the human CB1 and CB2 receptors.

| Compound | Modification | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |

| This compound | - | 2.89 | 1.84 | 1.57 |

| AM4346 | 6-[1-(1,9-dihydroxy-6-oxo-6H-benzo[c]chromen-3-yl) cyclopentyl] hexanenitrile | >10000 | 4.9 | >2040 |

Data sourced from research findings.

The data clearly indicates that while this compound exhibits a slight preference for the CB2 receptor, the modification resulting in AM4346 dramatically shifts the selectivity towards the CB2 receptor, with a more than 2000-fold increase. This demonstrates the potential of rational drug design to fine-tune the pharmacological profile of this compound-based compounds.

Further research has also explored the synthesis of oxa-adamantyl cannabinoids derived from the this compound template. These novel compounds have demonstrated high affinity for both CB1 and CB2 receptors and have been shown to act as potent and efficacious CB1 receptor agonists in cyclase assays. The development of such analogs, including those with isothiocyanate modifications like AM10504, has provided tools capable of irreversibly labeling both CB1 and CB2 receptors, which is valuable for further pharmacological studies.

The overarching goal of these rational design efforts is to develop new chemical entities with improved therapeutic indices. By systematically altering the this compound scaffold and assessing the resulting changes in receptor binding and functional activity, researchers are paving the way for the development of safer and more effective cannabinoid-based medicines.

Preclinical Efficacy Studies and Mechanistic Insights from Animal Models

Neurological Research in Animal Models

Animal models have been widely used to investigate the impact of cannabinoids, including nabilone, on various neurological conditions. This research aims to understand the neurobiological effects and potential therapeutic applications of these compounds.

Neuroprotective Effects in In Vitro and In Vivo Systems

Studies have explored the neuroprotective potential of cannabinoids in both in vitro and in vivo settings. Cannabinoids have demonstrated the ability to protect against excitotoxicity in vitro and acute brain damage in vivo researchgate.net. This neuroprotective effect is believed to be mediated through various G protein-coupled receptors (GPCRs), including the cannabinoid receptors CB1 and CB2 researchgate.net. Research in animal models of Alzheimer's disease (AD) has indicated that cannabinoid receptors are involved in the pathology of the disease and may play a role in controlling the neurodegenerative process oatext.com. In vitro studies using models of newborn hypoxic-ischemic brain damage in mice have shown that cannabidiol (B1668261) (CBD), another cannabinoid, can reduce necrotic and apoptotic damage by modulating excitotoxicity, oxidative stress, and inflammation nih.gov. While much of the neuroprotection research has focused on other cannabinoids like CBD and THC, the fact that this compound interacts with CB1 and CB2 receptors suggests a potential for similar effects, although its specific disease-modifying properties compared to selective CB2 agonists are not fully clear alzdiscovery.org.

Modulation of Neuroinflammation in Animal Models

Neuroinflammation is a key factor in the progression of many neurological disorders. Cannabinoids have been shown to modulate neuroinflammatory processes in animal models. The presence of both CB1 and CB2 receptors on immune cells suggests a role for cannabinoid receptors in modulating the immune system nih.gov. Studies have reported that cannabinoids can suppress the production of pro-inflammatory cytokines in animal models, an effect thought to be primarily mediated by CB2 receptors nih.gov. For instance, in models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, synthetic cannabinoids have shown the ability to reduce inflammation and disease severity nih.gov. Activation of CB2 receptors has been shown to modulate microglial activity, reducing the release of inflammatory cytokines elevated in conditions like AD, thereby potentially protecting neurons from inflammation-induced harm mdpi.com. This compound has also been evaluated for its anti-inflammatory action in models of acute inflammation in rats, with findings suggesting its action is mediated by a CB2-like cannabinoid receptor researchgate.net.

Effects on Specific Neurobehavioral Endpoints

Preclinical studies in animal models have also investigated the effects of cannabinoids, including this compound, on various neurobehavioral endpoints. In the context of neurological disorders like Parkinson's disease (PD), preclinical studies have shown that cannabis can influence motor and non-motor behaviors, such as reducing motor fluctuations and levodopa-induced dyskinesias frontiersin.org. Activation of CB2 receptors has been linked to a reduction in dopamine (B1211576) depletion in rat models of PD frontiersin.org. While direct studies on this compound's effects on specific neurobehavioral endpoints like motor function in PD models were not extensively detailed in the search results, its interaction with CB1 and CB2 receptors, which are involved in modulating neurotransmitters in areas related to motor control and behavior, suggests a potential area of research frontiersin.orgnih.gov. Animal models are commonly used to assess neurobehavioral scores to evaluate the efficacy of interventions in neurological conditions plos.org.

Pain Modulation in Animal Models of Neuropathic and Inflammatory Pain

This compound has been investigated for its analgesic properties in animal models of both neuropathic and inflammatory pain, conditions often refractory to conventional treatments.

Efficacy in Rodent Models of Chronic Pain

Cannabinoids, including synthetic ones like this compound, have demonstrated antinociceptive effects in animal models of acute and chronic pain oup.comoup.com. Preclinical studies have shown that cannabinoid receptor agonists are effective in different animal models of pain frontiersin.org. Specifically, in rodent models of neuropathic pain, cannabinoids have been studied in various types of nerve injury models frontiersin.org. Studies with chronic constriction injury (CCI) models in rats have indicated that CB2 selective agonists can reduce thermal hyperalgesia scielo.br. Research has also suggested that cannabinoids can suppress C-fiber evoked responses of neurons in the dorsal horn of the medulla in rodent models of neuropathic pain and reduce mechanical allodynia and anxiety-like behavior scielo.br. This compound itself has been shown to have anti-inflammatory and antihyperalgesic actions in models of acute inflammation in rats oup.comoup.com. In a carrageenan-induced model of acute inflammation in the rat hind paw, this compound reduced the development of edema and associated hyperalgesia in a dose-dependent manner researchgate.net.

Cannabinoid Receptor Mechanisms in Analgesia

The analgesic effects of cannabinoids are primarily mediated through their interaction with the endocannabinoid system, particularly CB1 and CB2 receptors patsnap.comnih.gov. CB1 receptors are predominantly located in the central nervous system, including brain regions associated with pain regulation patsnap.com. CB2 receptors are mainly found in peripheral tissues and cells associated with the immune system, and are linked to anti-inflammatory and analgesic reactions patsnap.com. In animal models, studies have shown the involvement of both CB1 and CB2 receptors in modulating acute, chronic, and neuropathic pain frontiersin.org. Agonists of CB1 receptors have been found to have analgesic effects in various neuropathic pain models cambridge.org. CB2 receptors are also crucial, with selective activation showing antinociception, anti-inflammatory, and neuroprotective effects in animal models of conditions like osteoarthritis, inflammation, spinal cord injury, and neuropathies frontiersin.org. The evidence suggests that cannabinoids can modulate pain perception by inhibiting or releasing modulators from neurons and non-neuronal tissues mdpi.com. In inflammatory lesions affecting nervous tissue, modulation by CB2 receptors appears to be involved frontiersin.org. Cannabinoids can also act on various antinociceptive mechanisms, including modulating enzymes involved in generating inflammatory agents and enhancing cannabinoid receptor abundance mdpi.com.

Data Table: Effects of this compound in Animal Models of Inflammation

| Model of Inflammation | Species | This compound Effect | Proposed Mechanism | Source |

| Carrageenan-induced paw edema | Rat | Reduced edema | CB2-like cannabinoid receptor | researchgate.net |

| Carrageenan-induced hyperalgesia | Rat | Reduced hyperalgesia (dose-dependent) | CB2-like cannabinoid receptor | researchgate.net |

| Acute inflammation (general) | Rat | Anti-inflammatory, Antihyperalgesic | Not specified in snippet | oup.comoup.com |

Data Table: Cannabinoid Receptor Involvement in Pain Modulation (Animal Models)

| Receptor | Primary Location (relevant to pain) | Role in Pain Modulation (Animal Models) | Source |

| CB1 | Central Nervous System (brain, spinal cord) | Inhibits signaling in pain pathways, analgesic effects in neuropathic pain models, modulates neurotransmitter release | patsnap.comnih.govfrontiersin.orgcambridge.org |

| CB2 | Peripheral tissues, immune cells, microglia | Anti-inflammatory, analgesic effects (especially in inflammatory and neuropathic pain), modulates immune processes | nih.govscielo.brpatsnap.comfrontiersin.orgfrontiersin.org |

Investigation of Autophagy Modulation in Preclinical Cancer Models

Autophagy, a fundamental cellular process involving the degradation and recycling of cellular components, plays a complex and often contradictory role in cancer. Preclinical studies have investigated the ability of cannabinoids, including this compound, to modulate autophagy in cancer models, primarily focusing on its potential to induce autophagic cell death or enhance the efficacy of conventional cancer therapies.

Research in in vitro settings and xenograft animal models has indicated that various cannabinoids, such as delta-9-tetrahydrocannabinol (THC) and synthetic cannabinoids like this compound and CP55,940, can induce autophagy-mediated apoptosis in cancer cells. mdpi.com This suggests a potential mechanism by which this compound and other cannabinoids may exert antitumoral actions. researchgate.net

Further preclinical investigations have explored the combination of cannabinoids with established cancer treatments. Studies utilizing glioma models, for instance, have shown that combining cannabinoids with temozolomide, a standard chemotherapy agent, results in synergistic antitumor effects. researchgate.net This enhanced activity is thought to be partly attributable to the cannabinoids' ability to stimulate autophagy-mediated apoptosis in tumor cells, thereby potentially overcoming some resistance mechanisms employed by cancer cells during treatment. researchgate.net While these findings highlight the potential of this compound and other cannabinoids in cancer therapy through autophagy modulation, the majority of studies have been conducted in simplified models, underscoring the need for further research in more complex preclinical settings that better recapitulate the tumor microenvironment and immune response. mdpi.com

Preclinical Exploration of this compound in Other Disease Models

Beyond its investigation in cancer, this compound has been explored in preclinical animal models of various other diseases, providing evidence for its potential therapeutic utility in conditions involving pain, inflammation, and neurological dysfunction.

In models of acute inflammation, such as the carrageenan-induced paw edema model in rats, this compound has demonstrated both anti-inflammatory and antihyperalgesic effects. oup.com These findings suggest that this compound may modulate inflammatory pathways and reduce hypersensitivity to painful stimuli in inflammatory conditions. oup.com

Preclinical research on cannabinoids has also contributed to the understanding of their potential in neurological disorders. Studies in animal models of Alzheimer's disease, for example, have investigated the neuroprotective properties of cannabinoids, with a particular focus on the role of cannabinoid receptor 2 (CB2). alzforum.orgresearchgate.netalzdiscovery.org While this compound targets both cannabinoid receptor 1 (CB1) and CB2, research on selective CB2 agonists has shown promise in promoting the removal of amyloid-beta plaques in preclinical Alzheimer's models. alzdiscovery.org This suggests a potential, albeit complex, involvement of cannabinoid receptors in the neuropathology of Alzheimer's disease that warrants further investigation for pan-agonists like this compound. alzdiscovery.org

Furthermore, preclinical studies utilizing CB1 and CB2 agonists have explored their effects on aggression, demonstrating a reduction in aggressive behaviors at lower doses in animal models. plos.org This preclinical evidence provides a basis for investigating the potential of cannabinoids like this compound in conditions characterized by behavioral disturbances. While clinical studies are more prevalent regarding this compound's use in neurological conditions like Parkinson's disease and dementia-related agitation, the rationale for these investigations is often rooted in preclinical observations of cannabinoid system modulation and its impact on relevant physiological processes. alzforum.orgresearchgate.net

Preclinical animal models continue to be valuable tools for understanding the multifaceted pharmacological actions of this compound and its potential applications in diverse disease contexts, providing essential data to inform further research and clinical translation. frontiersin.orgijrpc.comnih.gov

Advanced Research Methodologies and Future Directions in Nabilone Research

Novel Approaches for Studying Cannabinoid Receptor Function

Studying the intricate functions of cannabinoid receptors (CB1 and CB2) is fundamental to understanding the effects of agonists like nabilone. Recent advancements in research methodologies are providing deeper insights into receptor activity and signaling pathways. Cannabinoid receptors, being G protein-coupled receptors (GPCRs), initiate a cascade of intracellular signaling events upon ligand binding. bmglabtech.com This involves binding to the extracellular domain, inducing a conformational change, and interacting with intracellular G-proteins. bmglabtech.com Activation of CB receptors typically inhibits adenylyl cyclase, leading to decreased cyclic AMP levels and influencing gene transcription and synaptic remodeling. bmglabtech.com

Novel approaches in this area include the investigation of biased signaling, where ligands preferentially activate certain downstream pathways over others. nih.gov Most known CB1 and CB2 ligands signal through both G protein-dependent and independent pathways. nih.gov Researchers are actively searching for biased agonists, including assessing well-known cannabinoids like delta-9-THC, using diverse functional endpoints. nih.gov Allosteric modulation has also emerged as a significant drug discovery strategy for GPCRs, including cannabinoid receptors. nih.gov Allosteric modulators bind to sites distinct from the orthosteric binding site, fine-tuning the receptor's response to endogenous ligands or co-administered orthosteric compounds. nih.gov Rational design of molecules targeting CB1 receptor allosteric sites is being explored through computational methods like ligand docking, mutational analyses, and molecular dynamics simulations, utilizing available crystal structures of CB1. nih.gov

Furthermore, research is exploring the functional interaction between cannabinoid receptors and other GPCRs, as CB1 and CB2 receptors have been shown to form homodimers and heterodimers with other receptors, including opioid, serotonin, dopamine (B1211576), and adenosine (B11128) receptors. nih.govresearchgate.net These novel approaches utilizing biased signaling, allosteric modulation, and the study of receptor interactions are crucial for a more complete understanding of how this compound and other cannabinoids exert their effects at the cellular level.

Development of Advanced Preclinical Models for this compound Research

Preclinical research heavily relies on animal models to assess the efficacy and safety profile of potential therapeutic agents before human trials. mdpi.com For synthetic cannabinoids like this compound, the development and refinement of advanced preclinical models are essential for understanding their in vivo effects. Various behavioral tests have been validated for assessing the effects of synthetic cannabinoids, particularly in the context of pain perception. mdpi.com